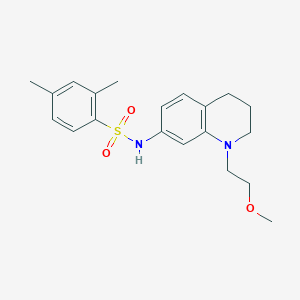
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetrahydroquinoline core, substituted with a methoxyethyl group and a dimethylbenzenesulfonamide moiety, which together influence its reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: : The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Methoxyethyl Group: : The tetrahydroquinoline intermediate is then alkylated using a methoxyethyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of Dimethylbenzenesulfonamide Group: : Finally, the sulfonamide group is introduced by reacting the intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow the same general synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, pressure, and reagent concentrations would be crucial to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives under controlled conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the sulfonamide group can lead to amine derivatives, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: : The methoxyethyl group and other substituents can participate in substitution reactions, often involving nucleophiles or electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Bases for substitution: Sodium hydride, potassium carbonate
Acids for substitution: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation: : Quinoline derivatives
Reduction: : Amine derivatives
Substitution: : Various substituted tetrahydroquinoline derivatives, depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential in modulating biological pathways. This compound could be explored for its activity against certain enzymes or receptors, influencing processes like signal transduction or metabolic regulation.
Medicine
In medicine, sulfonamide derivatives are known for their antimicrobial properties. This compound could be investigated for potential therapeutic applications, including as an antibacterial, antifungal, or anticancer agent, based on its interaction with biological targets.
Industry
Industrially, this compound may find applications in the development of novel materials, such as polymers or coatings, due to its unique structural features and reactivity.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism by which N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide exerts its effects would depend on its interaction with specific molecular targets. For example, it could inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, it could interact with receptors on cell membranes, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Uniqueness and Similarities
Similar Compounds: : Other tetrahydroquinoline derivatives, such as N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide and N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethylbenzenesulfonamide, share similar structural motifs but differ in the nature and position of substituents.
Uniqueness: : What sets N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide apart is its specific combination of functional groups and substituents, which can influence its chemical behavior and biological activity in unique ways compared to related compounds.
This complex interplay of structure and function makes this compound a fascinating subject for further research and application in various scientific fields.
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-9-20(16(2)13-15)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPYQYIGKGFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
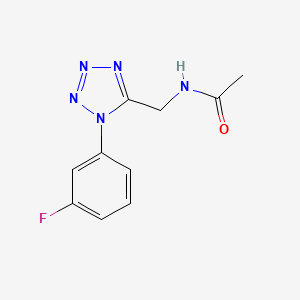
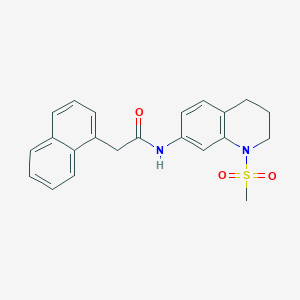
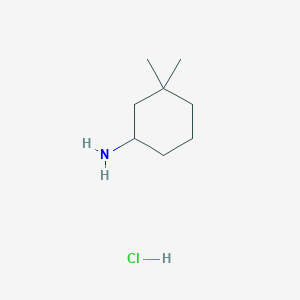
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)
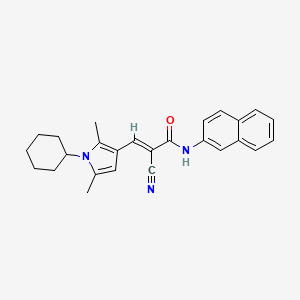
![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)

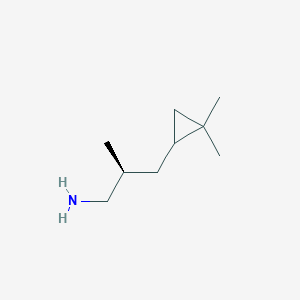
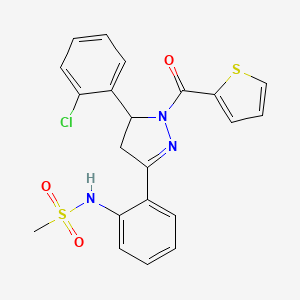
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)
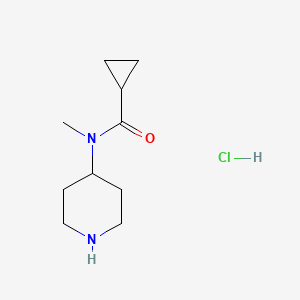
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)

![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2903279.png)
